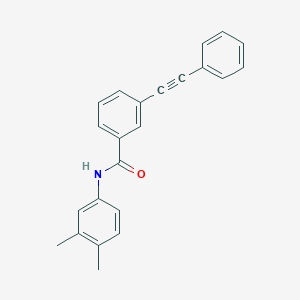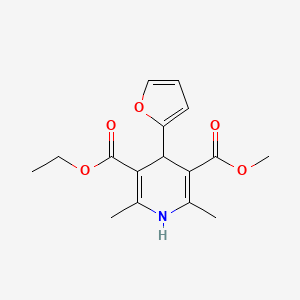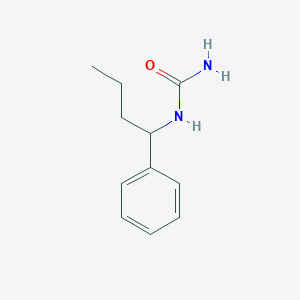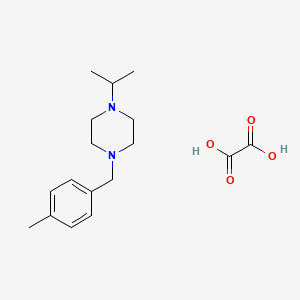![molecular formula C19H12BrNO2 B4957881 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BRQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase and downregulating cyclin B1 and cdc2.
Biochemical and Physiological Effects:
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of oxidative stress, and the regulation of immune responses. It has been suggested that the anti-angiogenic activity of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is mediated by the downregulation of vascular endothelial growth factor (VEGF) and the inhibition of endothelial cell migration and tube formation. The modulation of oxidative stress by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is believed to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The regulation of immune responses by 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione is thought to involve the modulation of various cytokines and chemokines, including TNF-α, IL-6, and IL-8.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic agent. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. However, one of the limitations of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Another limitation is the lack of in vivo studies to validate its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its in vivo efficacy and safety. Other future directions include the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, and the investigation of its mechanism of action at the molecular level. Overall, the potential therapeutic applications of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione with a suitable reagent, such as sodium hydride or potassium tert-butoxide, in the presence of a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been suggested that the mechanism of action of 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. In inflammation research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In infectious diseases research, 2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens.
Propriétés
IUPAC Name |
2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO2/c20-16-10-9-15-17-13(16)7-4-8-14(17)18(22)21(19(15)23)11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXFSFCKLPHRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)


![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
